molecular formula C24H23N3O B14253811 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-

Cat. No.: B14253811
M. Wt: 369.5 g/mol
InChI Key: JAZXDODTSZKGSQ-UHFFFAOYSA-N
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Description

The compound 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- features a piperazinamine core substituted at the 4-position with a 9H-fluoren-9-yl group and at the N-position with a conjugated 3-(2-furanyl)-2-propen-1-ylidene moiety. This structural framework suggests applications in medicinal chemistry, particularly in targeting protein-binding pockets through hydrophobic and π-π interactions .

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine

InChI

InChI=1S/C24H23N3O/c1-3-11-22-20(9-1)21-10-2-4-12-23(21)24(22)26-14-16-27(17-15-26)25-13-5-7-19-8-6-18-28-19/h1-13,18,24H,14-17H2

InChI Key

JAZXDODTSZKGSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC=CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine with Fluorenyl Groups

The fluorenyl-piperazine scaffold is typically synthesized via nucleophilic aromatic substitution (SNAr) or direct alkylation. A representative method involves reacting piperazine with 9-bromofluorene under basic conditions.

Procedure :

  • Dissolve piperazine (1.0 equiv) and 9-bromofluorene (1.1 equiv) in anhydrous DMF.
  • Add K2CO3 (2.0 equiv) and catalytic DBU (0.1 equiv).
  • Reflux at 120°C for 48–72 hours under nitrogen.
  • Purify via column chromatography (CHCl3:MeOH, 9.5:0.5 v/v) to isolate 4-(9H-fluoren-9-yl)piperazine.

Key Data :

  • Yield: 58–65%
  • Characterization: $$ ^1H $$ NMR (CDCl3, 400 MHz): δ 7.68–7.12 (m, 8H, fluorenyl-H), 3.82 (s, 1H, CH), 3.10–2.85 (m, 8H, piperazine-H).

Synthesis of 3-(2-Furanyl)-2-Propenal

Claisen-Schmidt Condensation

The α,β-unsaturated aldehyde is prepared via condensation of furfural with acetaldehyde under basic conditions.

Procedure :

  • Mix furfural (1.0 equiv) and acetaldehyde (1.2 equiv) in ethanol.
  • Add NaOH (10% w/v) and stir at 0–5°C for 4 hours.
  • Neutralize with HCl, extract with EtOAc, and dry over MgSO4.

Key Data :

  • Yield: 72%
  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Formation of the Imine Linkage

Schiff Base Condensation

The final step involves coupling 4-(9H-fluoren-9-yl)piperazine with 3-(2-furanyl)-2-propenal via imine formation.

Procedure :

  • Dissolve 4-(9H-fluoren-9-yl)piperazine (1.0 equiv) and 3-(2-furanyl)-2-propenal (1.05 equiv) in dry toluene.
  • Add molecular sieves (4Å) and reflux under Dean-Stark conditions for 12 hours.
  • Filter and concentrate under reduced pressure.
  • Recrystallize from hexane/EtOAc (3:1).

Key Data :

  • Yield: 45–52%
  • $$ ^1H $$ NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, CH=N), 7.75–7.10 (m, 8H, fluorenyl-H), 7.45–6.85 (m, 3H, furyl-H), 6.32 (d, J = 15.6 Hz, 1H, CH=CH), 5.98 (dd, J = 15.6, 8.4 Hz, 1H, CH=CH).
  • MS (ESI): m/z 439.2 [M+H]+.

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation (100°C, 300 W, 30 min) improves imine yields to 60–68%.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables iterative coupling, though with lower overall yields (32–38%).

Challenges and Troubleshooting

  • Imine Stability : The CH=N bond is prone to hydrolysis. Use anhydrous conditions and avoid protic solvents.
  • Steric Hindrance : Bulky fluorenyl groups slow condensation. Elevated temperatures (80–100°C) mitigate this.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with four analogs, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Structural Features
Target: 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- C24H22N4O* ~382.46* 3-(2-Furanyl)-2-propen-1-ylidene Conjugated furan-propenylidene system
4-(9H-Fluoren-9-yl)-N-(pyridin-4-ylmethylene)piperazin-1-amine C23H22N4 354.46 Pyridin-4-ylmethylene Pyridine ring (basic, planar)
4-({[4-(9H-Fluoren-9-yl)-1-piperazinyl]imino}methyl)-N,N-dimethylaniline C27H28N4 408.54 Dimethylaminobenzylidene Electron-rich benzylidene with dimethylamino
SANT-1 (N-[(1E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) C23H26N6 386.50 Phenylmethyl-pyrazole Bulky pyrazole and benzyl groups
Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate C26H31F3N2O3 476.54 Trifluoromethylphenyl-nonanoate Long alkyl chain with ester and CF3 group
Key Observations:
  • This contrasts with the pyridinylmethylene group in , which offers basicity but lacks extended conjugation. The dimethylaminobenzylidene substituent in increases electron density, possibly improving solubility but reducing hydrophobic binding efficiency compared to the fluorenyl-furan system. SANT-1 incorporates a bulky pyrazole-phenylmethyl group, favoring deep-pocket binding in biological targets (e.g., Hedgehog pathway proteins), whereas the target compound’s smaller furan substituent may favor surface interactions.
  • Molecular Weight and Bioavailability :

    • Higher molecular weights (e.g., 476.54 g/mol in ) may limit membrane permeability, whereas the target compound (~382 g/mol) and pyridinyl analog (354 g/mol) are more likely to exhibit favorable pharmacokinetics.
Target Compound (Hypothesized Activity)

The conjugated furan-propenylidene group may adopt a planar conformation, enabling interactions with shallow binding pockets in Smoothened (Smo) receptors.

SANT-1 (Deep-Pocket Binder)

SANT-1’s pyrazole-phenylmethyl substituent facilitates deep penetration into the 7-transmembrane (7-TM) domain of Smo, achieving potent inhibition (IC50 ~20 nM). The target compound’s furan group, being less bulky, might instead interact with extracellular loops or allosteric sites.

Pyridinylmethylene Analog

The pyridine ring’s basic nitrogen could engage in hydrogen bonding with acidic residues (e.g., Asp/Glu), a feature absent in the target compound. This may alter selectivity for kinase targets versus GPCRs like Smo.

Biological Activity

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19_{19}H21_{21}N3_{3}
  • Molecular Weight : 303.39 g/mol

Structural Representation

The structure features a piperazine ring, a fluorenyl moiety, and a furan-based side chain, contributing to its unique interactions with biological targets.

1-Piperazinamine derivatives have been studied primarily for their inhibitory effects on specific enzymes and cellular processes. Notably, research has focused on their potential as inhibitors of cysteine proteases, particularly Falcipain 2 (FP-2), which is essential for the survival of Plasmodium falciparum, the causative agent of malaria.

Inhibition of Falcipain 2

A study identified several derivatives based on the piperazine scaffold that exhibited promising inhibitory activity against FP-2. The most notable findings include:

  • HTS07940 : IC50_{50} = 64 µM against FP-2; IC50_{50} = 2.91 µM against P. falciparum.
  • HTS08262 : IC50_{50} = 14.7 µM against FP-2; IC50_{50} = 34 µM against P. falciparum.

Both compounds showed low cytotoxicity in human cell lines (HeLa cells), with CC50_{50} values indicating moderate safety profiles (133 µM for HTS07940 and 350 µM for HTS08262) .

Antimicrobial Activity

Research indicates that 1-piperazinamine derivatives also possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Some derivatives have been evaluated for anticancer activity, particularly in inhibiting cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest, although specific studies on this compound remain limited .

Data Table: Biological Activity Summary

Activity TypeCompoundTargetIC50_{50} (µM)CC50_{50} (µM)
FP-2 InhibitionHTS07940Plasmodium falciparum64133
FP-2 InhibitionHTS08262Plasmodium falciparum14.7350
Antimicrobial ActivityVariousBacterial StrainsVariesVaries
Anticancer ActivityVariousCancer Cell LinesVariesVaries

Case Study 1: Antimalarial Screening

In a virtual screening study conducted by researchers, several piperazine derivatives were screened for their ability to inhibit FP-2. The study utilized molecular docking and dynamics simulations to predict binding affinities and selectivity profiles, leading to the identification of HTS07940 as one of the most promising candidates due to its favorable selectivity over human proteases .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of various piperazine derivatives, including those with fluorenyl groups. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. Advanced

  • Molecular Docking : Predicts binding to targets (e.g., kinase domains) using software like AutoDock.
    • Example : used docking to optimize EGFR inhibitors, emphasizing steric compatibility with the fluorenyl group .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

What role does this compound play in peptide synthesis?

Basic
The fluorenylmethoxycarbonyl (Fmoc) group in related derivatives () suggests utility in solid-phase peptide synthesis:

  • Protection : Fmoc shields amines during coupling .
  • Cleavage : Piperazine derivatives enable selective deprotection under mild conditions .

How are SAR studies designed for derivatives of this compound?

Q. Advanced

  • Variation : Modify furanyl substituents or fluorenyl substitution patterns.
  • Assays :
    • Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR mutants in ) .
    • Cellular Uptake : Fluorescence tagging (e.g., naphthol derivatives in ) evaluates permeability .

Q. Basic

  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities .
  • Elemental Analysis : Validates C, H, N composition (e.g., ±0.4% theoretical) .

How is the compound used in high-throughput screening (HTS)?

Q. Advanced

  • Library Design : Incorporated into diversity-oriented libraries (e.g., ChemBridge-6624863 in ) .
  • Assay Formats :
    • Fluorescence Polarization : Binds to tagged proteins (e.g., kinase domains).
    • Cell Viability : Screens for cytotoxicity (IC₅₀ < 10 µM indicates hits) .

What are the challenges in scaling up synthesis?

Q. Advanced

  • Yield Optimization : Catalytic efficiency (e.g., BBr₃ vs. milder alternatives) impacts cost .
  • Purification : Scale-up of column chromatography requires switching to flash systems .

How does the compound interact with biological membranes?

Q. Advanced

  • LogP Analysis : Calculated lipophilicity (e.g., ClogP = 3.2) predicts membrane permeability .
  • PAMPA Assay : Measures passive diffusion (e.g., Pe > 5 × 10⁻⁶ cm/s indicates high absorption) .

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